1-Boc-2-propyl-pipérazine

Vue d'ensemble

Description

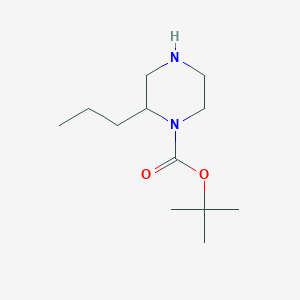

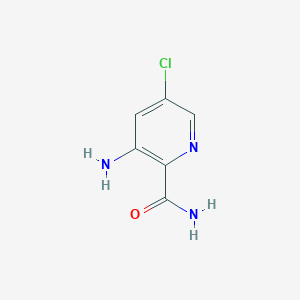

The compound tert-Butyl 2-propylpiperazine-1-carboxylate is a derivative of piperazine featuring a tert-butyl group at the 1-position and a propyl group at the 2-position. Piperazine derivatives are of significant interest in medicinal chemistry due to their presence in a variety of pharmacologically active compounds.

Synthesis Analysis

The synthesis of tert-butyl piperazine-1-carboxylate derivatives can be complex, involving multiple steps and the use of chiral auxiliaries to achieve the desired stereochemistry. For example, the synthesis of related compounds such as tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate involves the preparation from L-alanine and the use of enantiomerically pure auxiliaries for dipeptide synthesis . Similarly, the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate involves a condensation reaction between carbamimide and 3-fluorobenzoic acid .

Molecular Structure Analysis

The molecular structure of tert-butyl piperazine-1-carboxylate derivatives is often confirmed using spectroscopic methods such as NMR, LCMS, and IR, as well as X-ray diffraction studies. For instance, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was confirmed by single crystal XRD data to crystallize in the monoclinic crystal system . The molecular structure is crucial for understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of tert-butyl piperazine-1-carboxylate derivatives includes various transformations such as the Mitsunobu reaction, which can be used to synthesize stereoisomers of the compound . Additionally, the compound can undergo reactions such as Michael additions with cuprates to introduce aryl groups with high diastereoselectivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl piperazine-1-carboxylate derivatives, such as solubility, melting point, and boiling point, are influenced by the substituents on the piperazine ring. These properties are essential for the compound's application in synthesis and its pharmacokinetic profile. The intermolecular interactions, such as hydrogen bonding and (\pi)-(\pi) stacking, can also affect the compound's solid-state architecture and stability .

Applications De Recherche Scientifique

Synthèse de Dérivés de Pipérazine

Le 1-Boc-2-propyl-pipérazine joue un rôle crucial dans la synthèse de dérivés de pipérazine . La pipérazine et ses dérivés présentent une large gamme d'activités biologiques et pharmaceutiques . Ils sont largement utilisés dans les médicaments tels que la trimétazidine, la ranolazine, la béfuraline, l'aripiprazole, la quétiapine, l'indinavir, la sitagliptine et le vestipitant .

Cyclisation des Dérivés de 1,2-Diamine

Ce composé est utilisé dans la cyclisation de dérivés de 1,2-diamine avec des sels de sulfonium . La réaction de formation de cycle entre la (S, S)-N,N'-bisnosyl diamine 1 et le triflate de diphénylvinylsulfonium 2 en présence de DBU conduit à des pipérazines protégées .

Addition d'Aza-Michael

Le this compound est impliqué dans l'addition d'aza-Michael entre la diamine 5 et le sel de sulfonium 2 généré in situ .

Synthèse d'Inhibiteurs de la Gyrase de l'ADN d'Indazole

Le this compound est utilisé dans la synthèse d'inhibiteurs de la gyrase de l'ADN d'indazole . Ces inhibiteurs sont importants dans le domaine de la chimie médicinale car ils peuvent inhiber la croissance des bactéries en interférant avec leur réplication de l'ADN.

Préparation de Lipopolymères Alfa,Beta-Poly (2-Oxazoline)

Ce composé joue un rôle important dans la préparation de lipopolymères alfa,beta-poly (2-oxazoline) par polymérisation cationique vivante par ouverture de cycle . Ces polymères ont des applications potentielles dans l'administration de médicaments et l'ingénierie tissulaire.

Réactions de Couplage de Buchwald-Hartwig

Le this compound est impliqué dans des réactions de couplage de Buchwald-Hartwig avec des halogénures d'aryle . Cette réaction est un outil puissant pour former du carbone

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302-H315-H319-H335, indicating potential harm if swallowed, skin irritation, serious eye irritation, and respiratory irritation . Precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, to rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Mécanisme D'action

1-Boc-2-propyl-piperazine, also known as tert-Butyl 2-propylpiperazine-1-carboxylate, is a chemical compound with the molecular formula C12H24N2O2 . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.

Propriétés

IUPAC Name |

tert-butyl 2-propylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-5-6-10-9-13-7-8-14(10)11(15)16-12(2,3)4/h10,13H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYTGOQORCFQPSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CNCCN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00619631 | |

| Record name | tert-Butyl 2-propylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00619631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1027511-67-6 | |

| Record name | 1,1-Dimethylethyl 2-propyl-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1027511-67-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 2-propylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00619631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B1291289.png)

![8-Bromo-6-fluoro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1291306.png)